N-[(2Z)-4-(4-cyclohexylphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
(2Z)-4-(4-CYCLOHEXYLPHENYL)-N-PHENYL-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a synthetic organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its complex structure, which includes cyclohexyl, phenyl, and phenylethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-(4-CYCLOHEXYLPHENYL)-N-PHENYL-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors containing sulfur and nitrogen.
Substitution Reactions: Introduction of the cyclohexyl, phenyl, and phenylethyl groups through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This includes:
Catalyst Selection: Choosing efficient catalysts to increase yield and reduce reaction time.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-(4-CYCLOHEXYLPHENYL)-N-PHENYL-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or cyclohexyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce dihydrothiazoles.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Activity: Investigation of its potential as a bioactive molecule in various biological assays.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent due to its unique structure.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (2Z)-4-(4-CYCLOHEXYLPHENYL)-N-PHENYL-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Phenylthiazoles: Compounds with phenyl groups attached to the thiazole ring.
Uniqueness
The uniqueness of (2Z)-4-(4-CYCLOHEXYLPHENYL)-N-PHENYL-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE lies in its specific combination of cyclohexyl, phenyl, and phenylethyl groups, which may impart unique chemical and biological properties.
For precise and detailed information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C29H30N2S |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
4-(4-cyclohexylphenyl)-N-phenyl-3-(2-phenylethyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C29H30N2S/c1-4-10-23(11-5-1)20-21-31-28(22-32-29(31)30-27-14-8-3-9-15-27)26-18-16-25(17-19-26)24-12-6-2-7-13-24/h1,3-5,8-11,14-19,22,24H,2,6-7,12-13,20-21H2 |
InChI Key |
FRDUUFIDQALWHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=NC4=CC=CC=C4)N3CCC5=CC=CC=C5 |
Origin of Product |
United States |
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